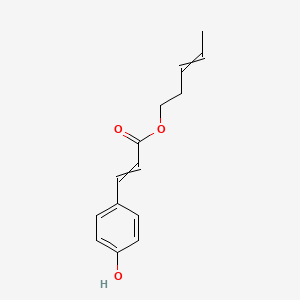
Pent-3-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo es un compuesto orgánico que pertenece a la clase de ésteres enoatos. Este compuesto se caracteriza por la presencia de un grupo pentenilo unido a un enlace éster, que a su vez está conectado a un grupo hidroxifenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo generalmente implica la esterificación del ácido 3-(4-hidroxifenil)prop-2-enoico con pent-3-en-1-ol. La reacción suele estar catalizada por un ácido, como ácido sulfúrico o ácido clorhídrico, y se lleva a cabo bajo condiciones de reflujo para garantizar una conversión completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de catalizadores ácidos sólidos, como resinas de intercambio iónico, también se puede emplear para facilitar la reacción de esterificación. Además, se necesitan pasos de purificación, como destilación o recristalización, para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxifenilo puede oxidarse para formar quinonas.
Reducción: El enlace éster puede reducirse para formar el alcohol correspondiente.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Varios derivados fenil sustituidos.
Aplicaciones Científicas De Investigación
El 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se investiga por sus potenciales actividades biológicas, incluidas las propiedades antiinflamatorias y antioxidantes.
Medicina: Se explora por sus potenciales efectos terapéuticos, particularmente en el tratamiento de enfermedades neurodegenerativas.
Industria: Se utiliza en la producción de polímeros, resinas y otros materiales industriales.
Mecanismo De Acción
El mecanismo de acción del 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo implica su interacción con varios objetivos moleculares y vías. Por ejemplo, sus propiedades antioxidantes se atribuyen a su capacidad para eliminar radicales libres e inhibir el estrés oxidativo. Además, sus efectos antiinflamatorios pueden estar mediados por la inhibición de enzimas y citocinas proinflamatorias.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-(4-hidroxifenil)prop-2-enoico: Un precursor en la síntesis de 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo.
Pent-3-en-1-ol: Otro precursor utilizado en la reacción de esterificación.
Ácido ferúlico: Un compuesto estructuralmente similar con propiedades antioxidantes conocidas.
Unicidad
El 3-(4-hidroxifenil)prop-2-enoato de pent-3-en-1-ilo es único debido a su enlace éster específico y la presencia de un grupo pentenilo y un grupo hidroxifenilo. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
500004-66-0 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
pent-3-enyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-11-17-14(16)10-7-12-5-8-13(15)9-6-12/h2-3,5-10,15H,4,11H2,1H3 |
Clave InChI |
DQKRPAJDANFWKL-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCOC(=O)C=CC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



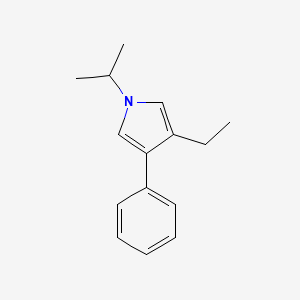
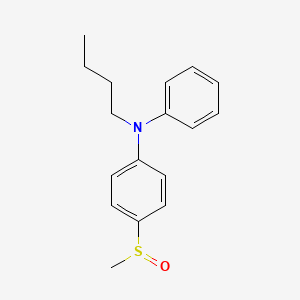
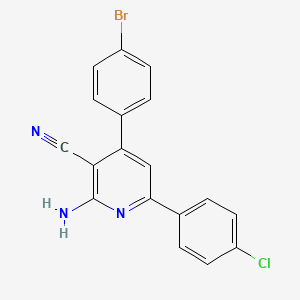
![4-{2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]ethenyl}pyridine](/img/structure/B12572977.png)
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![N-[(2S)-1-oxo-3-phenylpropan-2-yl]-2-phenoxybenzamide](/img/structure/B12572988.png)

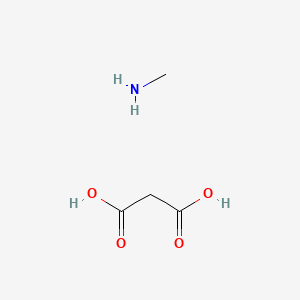
![tert-Butyl 3-({[(3S)-2,4-dioxo-1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoyl}amino)benzoate](/img/structure/B12573010.png)
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-methoxybenzyl)amine](/img/structure/B12573023.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)


